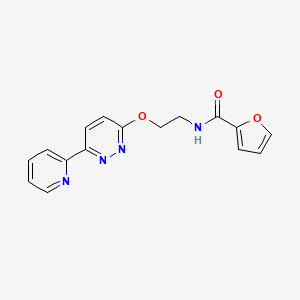

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

Description

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked via an ethoxyethyl chain to a pyridazine ring substituted with a pyridin-2-yl group. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules.

Properties

IUPAC Name |

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(14-5-3-10-22-14)18-9-11-23-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,10H,9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMJVAKPWHPCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

Formation of the pyridazinyl-pyridinyl intermediate: This step involves the reaction of 2-chloropyridine with hydrazine hydrate to form the pyridazinyl-pyridinyl intermediate.

Etherification: The intermediate is then reacted with 2-bromoethyl furan-2-carboxylate under basic conditions to form the ether linkage.

Amidation: Finally, the ester group is converted to the carboxamide via reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridazinyl-pyridinyl moiety can be reduced to form dihydropyridazinyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and pyridinyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyridazinyl derivatives.

Substitution: Various substituted pyridazinyl-pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide has demonstrated promising anticancer properties in various studies. It appears to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.

Case Study:

In an experimental study on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanisms involved include the activation of caspases and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines.

Case Study:

In murine models of rheumatoid arthritis, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating autoimmune conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Summary of Research Findings

The efficacy of this compound across different biological contexts can be summarized as follows:

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyridazine-pyridinyl core contrasts with analogs featuring other heterocycles:

- Pyridine Derivatives: describes N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)furan-2-carboxamide (6b), which retains a pyridinyl group but lacks pyridazine.

- Dihydropyridines: Compounds in , such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide, feature a partially saturated dihydropyridine ring.

- Thiazolidinone-Chromenone Systems: highlights a thiazolidinone-linked chromenone derivative. Unlike the pyridazine core, thiazolidinones introduce a sulfur atom and a ketone group, which may alter hydrogen-bonding capacity and redox sensitivity .

Substituent Variations

Table 1: Key Substituent Comparisons

Physicochemical and Pharmacokinetic Properties

- Solubility : Fluorinated analogs (e.g., ’s trifluoroethyl derivative) likely exhibit enhanced lipophilicity, whereas the pyridazine core in the target compound may improve aqueous solubility due to increased polarity .

- Metabolic Stability : Thioether-containing compounds () are prone to oxidative metabolism, whereas the ether linker in the target compound might confer greater stability .

- Crystallography : The solvated crystal structure in (N,N-dimethylformamide) suggests that similar carboxamides can form stable intermolecular interactions, which may influence formulation strategies .

Biological Activity

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H16N4O2

- Molecular Weight : 340.4 g/mol

- IUPAC Name : this compound

The compound features a furan ring and pyridazinone moieties, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Antiproliferative Activity

Research indicates that derivatives of pyridine and pyridazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the structure of pyridine-derived compounds have resulted in improved activity against HeLa, A549, and MDA-MB-231 cell lines, with IC50 values indicating potent inhibition of cell growth . The presence of hydroxyl groups in these compounds has been linked to enhanced biological activity, suggesting that functional group modifications can optimize therapeutic efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit p38 MAP kinase activity, which plays a crucial role in inflammatory responses and cancer progression . Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα, highlighting its potential therapeutic applications in autoimmune diseases and cancer treatment.

Case Studies

- In Vivo Efficacy : In a study examining the effects of similar pyridazine derivatives on tumor growth in murine models, compounds with structural similarities to this compound demonstrated significant tumor regression compared to controls . This suggests that the compound may possess similar antitumor properties.

- Synergistic Effects : A combination therapy study indicated that when this compound was used alongside traditional chemotherapeutics, there was a notable enhancement in therapeutic efficacy against resistant cancer cell lines . This points to its potential as an adjuvant treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.